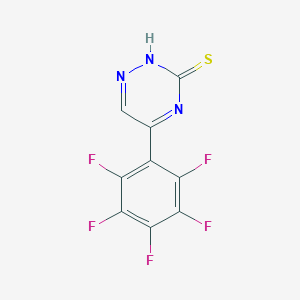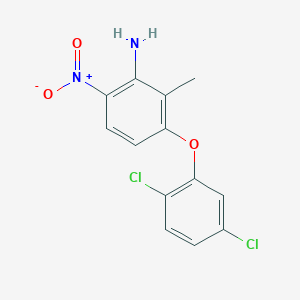
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline is an organic compound characterized by the presence of dichlorophenoxy, methyl, and nitro functional groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline typically involves multiple steps, starting with the nitration of 2-methyl aniline to introduce the nitro group. This is followed by the chlorination of phenol to obtain 2,5-dichlorophenol, which is then reacted with the nitrated aniline derivative to form the final product. The reaction conditions often include the use of strong acids for nitration and chlorination, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the nitro and dichlorophenoxy groups, the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as sodium borohydride (NaBH4) are used under mild conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Reduction: The major product is 3-(2,5-Dichlorophenoxy)-2-methyl-6-aminoaniline.
Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride: Another compound with a dichlorophenoxy group, used in research and development.
2-(2,5-Dichlorophenoxy)pyridine: A compound with similar functional groups, studied for its biological activities.
Uniqueness
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84438-70-0 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O3 |
Peso molecular |
313.13 g/mol |
Nombre IUPAC |
3-(2,5-dichlorophenoxy)-2-methyl-6-nitroaniline |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-7-11(5-4-10(13(7)16)17(18)19)20-12-6-8(14)2-3-9(12)15/h2-6H,16H2,1H3 |
Clave InChI |
VXMYITVXZUBFGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1N)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


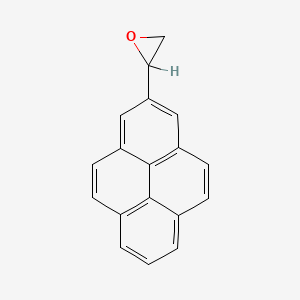

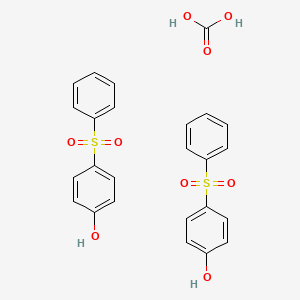
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
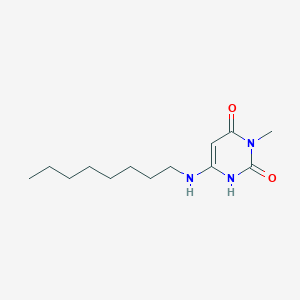
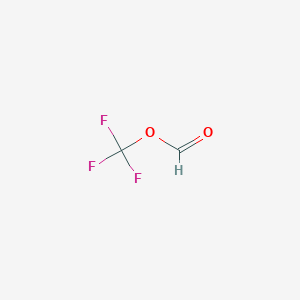
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

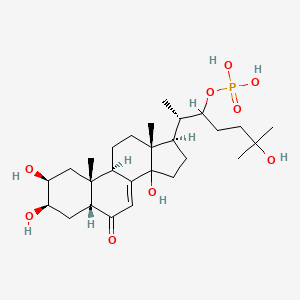
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
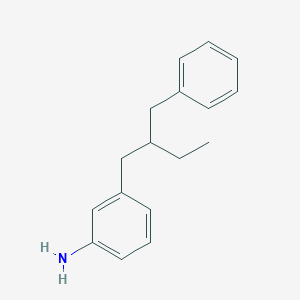
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)

